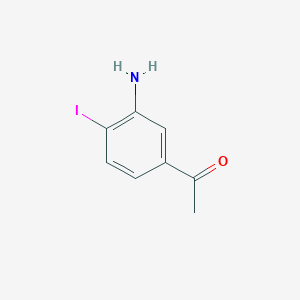
1-(3-Amino-4-iodophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H8INO It is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-iodophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 3-aminoacetophenone. The process typically includes the following steps:
Iodination: 3-aminoacetophenone is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position relative to the amino group.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-amino-4-iodophenyl)ethan-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-iodophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Reagents such as potassium permanganate or sodium borohydride are typically used.
Coupling Reactions: The amino group allows for coupling reactions, such as the formation of amides or imines, using reagents like acyl chlorides or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Acyl chlorides, aldehydes.
Major Products:
Substitution: Formation of azides, nitriles, or organometallic derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Coupling: Formation of amides or imines.
Scientific Research Applications
1-(3-Amino-4-iodophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-iodophenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
1-(4-Amino-3-iodophenyl)ethan-1-one: Similar structure but with different substitution pattern.
4-Iodoacetophenone: Lacks the amino group, leading to different reactivity and applications.
3-Iodoacetophenone: Similar iodine substitution but lacks the amino group.
Uniqueness: 1-(3-Amino-4-iodophenyl)ethan-1-one is unique due to the presence of both an amino group and an iodine atom on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
1-(3-amino-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H8INO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 |
InChI Key |
VNVODLLCSDQZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















